2-Benzyl-4-chlorophenol

Catalog No.
S524058
CAS No.
120-32-1
M.F
C13H11ClO
M. Wt
218.68 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-4-chlorophenol

CAS Number

120-32-1

Product Name

2-Benzyl-4-chlorophenol

IUPAC Name

2-benzyl-4-chlorophenol

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

InChI

InChI=1S/C13H11ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2

InChI Key

NCKMMSIFQUPKCK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O

Solubility

less than 1 mg/mL at 61° F (NTP, 1992)
6.81e-04 M
Highly sol in alcohol and other org solvents
In water, 149 mg/L at 25 °C

Synonyms

2-benzyl-4-chlorophenol, chlorofene, chlorophene, clorofene, clorophene, clorophene potassium salt, clorophene sodium salt, o-benzyl-p-chlorophenol, ortho-benzyl-para-chlorophenol, Orthosan

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O

Description

The exact mass of the compound 2-Benzyl-4-chlorophenol is 218.05 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 61° f (ntp, 1992)6.81e-04 mhighly sol in alcohol and other org solventsin water, 149 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59989. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Disinfectants and Sanitizers

2-Benzyl-4-chlorophenol is used in formulating disinfectant and sanitizer products . It’s a biocide that helps to cleanse the skin or prevent odor by destroying or inhibiting the growth of microorganisms .

Soaps

This compound is also used in soaps . It provides antimicrobial properties that help to keep the soap free from bacteria and other harmful microorganisms .

Anionic Detergents

2-Benzyl-4-chlorophenol is used in anionic detergents . Its antimicrobial properties help to maintain the quality of the detergents by preventing the growth of bacteria and fungi .

Cosmetics

This compound is used in cosmetics . It acts as a preservative that prevents or retards bacterial growth, thus protecting cosmetics from spoilage .

Aerosol Spray Products

2-Benzyl-4-chlorophenol is used in aerosol spray products . It provides antimicrobial properties that help to maintain the quality of the aerosol products .

Proteomics Research

This compound is a useful biochemical for proteomics research . .

Organic Building Blocks

2-Benzyl-4-chlorophenol is used as an organic building block in chemical synthesis . It’s a starting material for making other compounds in various chemical reactions .

Germicide

The compound 4-chlorophenol, which can be converted to 2-Benzyl-4-chlorophenol, is used as a germicide . It’s effective in controlling bacteria, fungi, insects, and weeds .

Analgesic

Insecticide and Bactericide

Tetrachlorophenol, which can be derived from 2-Benzyl-4-chlorophenol, is used as an insecticide and a bactericide . It’s also used as a preservative for latex, wood, and leather .

Disinfectant and Fungicide

Pentachlorophenol (PCP), another derivative of 2-Benzyl-4-chlorophenol, is used as a disinfectant and a fungicide . It’s an extremely effective preservative for wood .

Antimicrobial Agent

The compound is used as an antimicrobial agent in various products. It’s effective in controlling bacteria, fungi, insects, and weeds .

BCP is a diarylmethane ([1](CID 8425, PubChem)) with the chemical formula C13H11ClO. It has been found naturally in the bacterium Shewanella halifaxensis [1].

Origin

While BCP can be isolated from some bacteria, it is more commonly produced synthetically for various applications [1].

Significance in Scientific Research

BCP has been used as a biochemical tool in proteomics research, a field focused on studying proteins .


Molecular Structure Analysis

BCP's structure consists of two key parts:

  • Benzene Ring: A six-carbon ring with alternating single and double bonds, known for its stability [1].
  • Chlorine and Hydroxyl Group: Attached to opposite ends of the benzene ring. The chlorine (Cl) atom replaces a hydrogen atom, while the hydroxyl group (OH) consists of an oxygen atom bonded to a hydrogen atom and another atom (in this case, carbon) [1].

The specific arrangement of these groups (ortho-benzyl-para-chlorophenol) influences BCP's chemical properties [1].


Chemical Reactions Analysis

Synthesis

BCP can be synthesized through various methods, but specific details are often proprietary information. Generally, the synthesis involves reacting chlorinated phenol with benzyl chloride [1].

Other Reactions


Physical And Chemical Properties Analysis

  • Melting Point: No data publicly available.
  • Boiling Point: 327 °C [1](CID 8425, PubChem)
  • Solubility: Soluble in ethanol and alkaline solutions. Slightly soluble in water (<1mg/mL) .
  • Stability: Incompatible with oxidizing agents .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Ortho-benzyl-para-chlorophenol appears as white to light tan or pink flakes or white crystals. Insoluble in water. Slight phenolic odor. (NTP, 1992)

Color/Form

White to light tan or pink flakes

XLogP3

4

Exact Mass

218.05

Boiling Point

320 to 324 °F at 3.5 mm Hg (NTP, 1992)
160-162 °C at 3.5 mm Hg

Flash Point

370 °F (NTP, 1992)

Density

1.22 (NTP, 1992)
1.185 at 58 °C

LogP

3.6 (LogP)
log Kow = 3.6

Odor

White to light tan or pink flakes

Appearance

Solid powder

Melting Point

119.3 °F (NTP, 1992)
48.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7560BB0BO3

Related CAS

3184-65-4 (hydrochloride salt)
35471-49-9 (potassium salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361f: Suspected of damaging fertility [Warning Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Vapor Pressure

0.1 mm Hg at 68 °F (NTP, 1992)
1.40e-06 mmHg
1.87X10-7 kPa = 1.4X10-6 mm Hg /extrapolated/

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

120-32-1

Wikipedia

2-Benzyl-4-chlorophenol

Biological Half Life

Male rats given an oral dose of 69 mg/kg or 206 mg/kg (14)C labeled o-benzyl-p-chlorophenol. ... Excretion of o-benzyl-p-chlorophenol was biphasic with an initial rapid alpha phase with a half life of 8 to 9 hr and slightly slower beta phase estimated to have a half life of 52 to 140 hr. ...
After iv injections of 10 mg/kg, ... feces, or feces and urine combined /were collected/, /investigators/ describe the elimination phase as a single-component model with a half-life of 14 hr.

Use Classification

Agrochemicals -> Fungicides
Cosmetics -> Preservative

Methods of Manufacturing

Reaction of sodium or potassium phenoxide and benzyl chloride followed by chlorination of the resulting o-benzylphenol; reaction of p-chlorophenol and benzyl chloride.
Klarmann, Gate, US Patent 1,967,825 (to Lehn & Fink); from Na or K phenoxide and benzyl chloride followed by chlorination of resulting o-benzylphenol: Kaiser, German patent 703,955 (1941 to Deutsche Hydrierwerke).

General Manufacturing Information

Phenol, 4-chloro-2-(phenylmethyl)-: ACTIVE

Analytic Laboratory Methods

Thin-layer chromatography on silica gel 60 F254 with PHME-MECO2 (4:1) or ethyl acetate-methanol-10% ammonium hydroxide (65:30:5) was used to separate 38 preservatives used in cosmetics. The compounds were identified by color reactions with 12 spray reagent systems.
Mixture of 22 bactericides were separated by programmed-temp gas chromatography between 100 & 300 °C using columns with 10% silicone rubber W-982 on Chromosorb W (DMCS, 60-80 MESH) as stationary phase & flame ionization detector.

Clinical Laboratory Methods

Determination of 3 germicidal phenols in serum of infants with hyperbilirubinemia by HPLC. Chlorophene was among germicidal agents determined by high pressure liquid chromatography.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Dates

Modify: 2023-08-15
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